molecular formula C12H17ClO B8000015 2-(3-Chloro-6-methylphenyl)-3-methyl-butan-2-ol

2-(3-Chloro-6-methylphenyl)-3-methyl-butan-2-ol

Cat. No.: B8000015
M. Wt: 212.71 g/mol
InChI Key: ZMRULXVPVWFARX-UHFFFAOYSA-N
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Description

2-(3-Chloro-6-methylphenyl)-3-methyl-butan-2-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a chloro-substituted phenyl ring and a butanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-6-methylphenyl)-3-methyl-butan-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of 3-chloro-6-methylphenyl with 3-methyl-2-butanone in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency and yield.

Types of Reactions:

    Oxidation: The secondary alcohol group in this compound can be oxidized to form a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the chloro group to a methyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide can replace the chloro group with a methoxy group.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in THF.

Major Products:

    Oxidation: 2-(3-Chloro-6-methylphenyl)-3-methylbutan-2-one.

    Reduction: 2-(3-Methyl-6-methylphenyl)-3-methyl-butan-2-ol.

    Substitution: 2-(3-Methoxy-6-methylphenyl)-3-methyl-butan-2-ol.

Scientific Research Applications

2-(3-Chloro-6-methylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its structural similarity to certain biological molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-6-methylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted phenyl ring and the secondary alcohol group allow the compound to form hydrogen bonds and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • 2-(3-Chloro-6-methylphenyl)-2-methylpropan-1-ol
  • 2-(3-Chloro-6-methylphenyl)-3-methylpentan-2-ol
  • 2-(3-Chloro-6-methylphenyl)-3-methylhexan-2-ol

Comparison: Compared to its similar compounds, 2-(3-Chloro-6-methylphenyl)-3-methyl-butan-2-ol is unique due to its specific substitution pattern on the phenyl ring and the position of the secondary alcohol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(5-chloro-2-methylphenyl)-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO/c1-8(2)12(4,14)11-7-10(13)6-5-9(11)3/h5-8,14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRULXVPVWFARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(C)(C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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